molecular formula C17H17NO4 B049976 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid CAS No. 121632-81-3

4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

Cat. No. B049976
CAS RN: 121632-81-3
M. Wt: 299.32 g/mol
InChI Key: BMIPQGLSIWHHQW-UHFFFAOYSA-N
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Description

The compound “4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid” is a complex organic molecule. It has a molecular formula of C17H17NO4 . The structure includes a benzoic acid moiety, an ethyl linker, and a benzyloxy carbonyl amino group .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid moiety, an ethyl linker, and a benzyloxy carbonyl amino group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which is not provided in the available information.

Scientific Research Applications

Synthesis of Transition Metal Complexes

This compound has been used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have been characterized by various spectroscopic techniques and have been evaluated for their in vitro antioxidant and antimicrobial activities .

Antioxidant Activity

The synthesized metal (II) complexes show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . This indicates their potential as antioxidants.

Antimicrobial Activity

The metal (II) complexes synthesized using this compound have shown significant antimicrobial activities against bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungal strains (A. niger, C. albicans) .

Anticancer Activity

The compound has been used in the synthesis of a series of 4- [ {2′- (2 H -tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives . These derivatives have been studied for their antibacterial, anti-TB, and anticancer (A549) applications .

Anti-Tuberculosis Activity

The derivatives synthesized using this compound have been studied for their anti-TB activities . This suggests the potential of this compound in the development of new anti-TB drugs.

Molecular Docking Studies

Molecular docking studies have been carried out on targeted enzymes P38 MAP kinase protein using the derivatives synthesized from this compound . This helps in understanding the interaction of these compounds with the targeted enzymes.

Synthesis of Cytotoxic Cyclodepsipeptide Fragment

(S)-methyl 3- (((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide onchidin which shows moderate cytotoxic activity, was synthesized using this compound .

Crystal Structure Analysis

The crystal structure of this compound has been analyzed, providing valuable information about its physical and chemical properties .

Mechanism of Action

Target of Action

It’s known that benzylic compounds often exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound might interact with various biological targets, depending on its specific structure and the presence of functional groups.

Mode of Action

It’s known that benzylic compounds can undergo various reactions, such as sn1, sn2, and e1 reactions . In the case of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, it’s plausible that the compound could interact with its targets through similar mechanisms, leading to changes in the targets’ function or structure.

Biochemical Pathways

The compound’s structure suggests that it might be involved in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, could participate in these reactions, potentially affecting various biochemical pathways.

Result of Action

Given its potential involvement in sm cross-coupling reactions , it’s plausible that the compound could contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds.

properties

IUPAC Name

4-[2-(phenylmethoxycarbonylamino)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15-8-6-13(7-9-15)10-11-18-17(21)22-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIPQGLSIWHHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

CAS RN

121632-81-3
Record name 121632-81-3
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